[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone [1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone JWH 018 is a synthetic cannabinoid (CB) that potently activates the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 2’-naphthyl-N-(1,1-dimethylpropyl) isomer differs from JWH 018 structurally by having a 1,1-dimethylpropyl chain, rather than a pentyl chain, extending from the indole group and the naphthyl moiety attached at its 2 position. The biological activities of this compound have not been characterized. This product is intended for forensic purposes.
Brand Name: Vulcanchem
CAS No.: 1869951-99-4
VCID: VC0163908
InChI: InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(20-11-7-8-12-22(20)25)23(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16H,4H2,1-3H3
SMILES: CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C24H23NO
Molecular Weight: 341.5

[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone

CAS No.: 1869951-99-4

Cat. No.: VC0163908

Molecular Formula: C24H23NO

Molecular Weight: 341.5

* For research use only. Not for human or veterinary use.

[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone - 1869951-99-4

Specification

Description JWH 018 is a synthetic cannabinoid (CB) that potently activates the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors (Ki = 9.0 and 2.94 nM, respectively). This cannabimimetic compound has frequently been found in herbal blends. JWH 018 2’-naphthyl-N-(1,1-dimethylpropyl) isomer differs from JWH 018 structurally by having a 1,1-dimethylpropyl chain, rather than a pentyl chain, extending from the indole group and the naphthyl moiety attached at its 2 position. The biological activities of this compound have not been characterized. This product is intended for forensic purposes.
CAS No. 1869951-99-4
Molecular Formula C24H23NO
Molecular Weight 341.5
IUPAC Name [1-(2-methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone
Standard InChI InChI=1S/C24H23NO/c1-4-24(2,3)25-16-21(20-11-7-8-12-22(20)25)23(26)19-14-13-17-9-5-6-10-18(17)15-19/h5-16H,4H2,1-3H3
Standard InChI Key GUKXLKKRCJYVFK-UHFFFAOYSA-N
SMILES CCC(C)(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3

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